

BMS-986458 for Non-Hodgkin Lymphoma Research: An In-Depth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader, for researchers, scientists, and drug development professionals. The document details its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols and visualizations to facilitate further research in non-Hodgkin lymphoma (NHL).

Core Concepts: Targeting BCL6 with a Novel Degrader

BMS-986458 is an investigational heterobifunctional molecule designed to selectively induce the degradation of the BCL6 protein, a critical oncogenic driver in many B-cell malignancies.[1] Unlike traditional inhibitors that block a protein's function, BMS-986458 eliminates the BCL6 protein entirely.

Mechanism of Action

BMS-986458 functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[2] This proximity, induced by BMS-986458, allows the E3 ligase to tag BCL6 with ubiquitin molecules. This ubiquitination marks BCL6 for recognition and subsequent degradation by the proteasome.[2] The elimination of BCL6 relieves its transcriptional repression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in lymphoma cells.[3]



Quantitative Data Summary

The following tables summarize the key preclinical and clinical data available for BMS-986458 in the context of non-Hodgkin lymphoma.

Preclinical Efficacy of BMS-986458

Model Type	Key Findings
NHL Cell Lines	Demonstrated broad anti-tumor effects in 80% of BCL6-expressing cell lines.[3]
Patient-Derived Xenograft (PDX) Models	Resulted in deep and sustained degradation of BCL6, leading to tumor regression and a significant survival benefit.[3]
Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines	Showed a significant enhancement of CD20 transcription and surface expression, with up to a 20-fold increase within 72 hours.[3][4]
In Vivo Combination Studies	The combination of BMS-986458 with an anti- CD20 agent led to tumor regression, with under 70% of animals remaining tumor-free.[3]

Clinical Efficacy from Dose-Escalation Study (Abstract

#480)

Patient Population (Relapsed/Refractory)	Overall Response Rate (ORR)	Complete Response Rate (CRR)
Overall Non-Hodgkin Lymphoma	65%	21%
Diffuse Large B-cell Lymphoma (DLBCL)	54%	7%
Follicular Lymphoma (FL)	80%	40%

Data from a dose-escalation study in heavily pre-treated patients with relapsed or refractory NHL.[5][6]



Safety and Tolerability Profile

Initial clinical findings from a study involving 31 heavily pre-treated patients indicate that BMS-986458 is well-tolerated.[2]

Treatment-Related Adverse Event (TRAE)	Grade	Frequency
Arthralgia (Joint Pain)	Grade 1/2	19.4%
Fatigue	Grade 1/2	16.1%

Notably, no treatment-related discontinuations or high-grade (≥3) cytopenias were observed in this early study.[2]

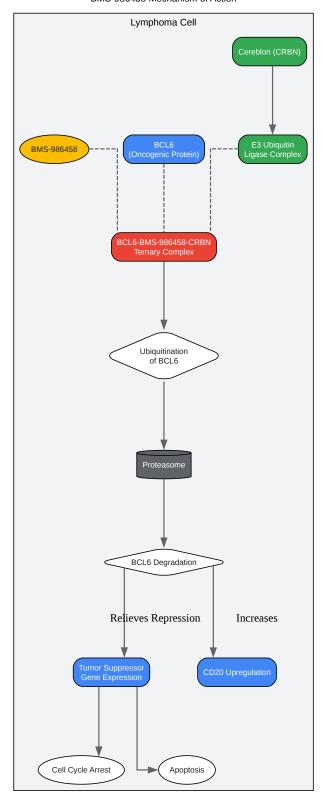
Visualizing the Core Mechanisms and Workflow

The following diagrams illustrate the signaling pathway of BMS-986458 and the typical research workflow from preclinical discovery to clinical trials.

Signaling Pathway of BMS-986458 Action



BMS-986458 Mechanism of Action



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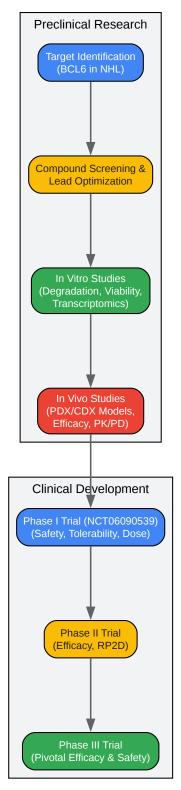


Caption: BMS-986458 induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BCL6 and subsequent anti-tumor effects.

Preclinical to Clinical Research Workflow



BMS-986458 Research and Development Workflow



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Caption: A streamlined workflow illustrating the progression of BMS-986458 from initial discovery to late-stage clinical evaluation.

Experimental Protocols

The following sections provide representative methodologies for key experiments cited in BMS-986458 research. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro BCL6 Degradation Assay by Western Blot

Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell lines following treatment with BMS-986458.

Materials:

- Cell Lines: BCL6-positive NHL cell lines (e.g., SU-DHL-4, OCI-Ly1).
- Reagents: BMS-986458 (stock solution in DMSO), complete culture medium, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-BCL6, e.g., clone PG-B6p; anti-GAPDH or β-actin as loading control), HRP-conjugated secondary antibodies, ECL substrate.

Procedure:

- Cell Treatment: Seed cells at an appropriate density and treat with a concentration range of BMS-986458 (e.g., 0.1 nM to 1 μ M) for various time points (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.
- Protein Extraction: Harvest and lyse cells in RIPA buffer. Quantify total protein concentration using a BCA assay.
- SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against BCL6 and a loading control overnight at 4°C.



- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Visualize protein bands using an ECL substrate and an imaging system.
- Analysis: Perform densitometric analysis to quantify BCL6 protein levels relative to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded).

In Vivo Xenograft Model Efficacy Study

Objective: To assess the anti-tumor activity and tolerability of orally administered BMS-986458 in a lymphoma xenograft model.

Materials:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID).
- Tumor Models: NHL cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.
- Drug Formulation: BMS-986458 formulated for oral gavage.
- Equipment: Calipers, animal balance.

Procedure:

- Tumor Implantation: Subcutaneously implant NHL cells or tumor fragments into the flanks of the mice.
- Monitoring and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer BMS-986458 or vehicle control orally, once daily, according to the study design.
- Efficacy and Tolerability Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
- Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., BCL6 levels). Analyze tumor growth inhibition and survival data.



Transcriptomic Analysis by RNA-Sequencing

Objective: To identify the global gene expression changes modulated by BMS-986458-induced BCL6 degradation.

Materials:

- Samples: NHL cells treated with BMS-986458 or vehicle control.
- Kits: RNA extraction kit, RNA-Seq library preparation kit.
- Equipment: Bioanalyzer, next-generation sequencer.

Procedure:

- RNA Extraction: Extract total RNA from treated and control cells. Assess RNA quality and integrity using a Bioanalyzer.
- Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Bioinformatic Analysis:
 - Perform quality control and align sequencing reads to the reference genome.
 - Conduct differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
 - Perform pathway and gene set enrichment analyses to understand the biological processes affected by BCL6 degradation.

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